5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals
5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 5-n-Boc-aminomethyluridine is a modified nucleoside that serves as a valuable building block in the synthesis of chemically altered oligonucleotides and bioconjugates. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl moiety allows for the strategic and controlled incorporation of a reactive amine into biological molecules. This guide provides an in-depth overview of its chemical structure, properties, and key experimental methodologies relevant to its application in research and drug development.
Chemical Structure and Properties
5-n-Boc-aminomethyluridine is structurally analogous to the natural nucleoside uridine, with the key modification at the C5 position of the uracil base. The Boc group provides a stable yet readily cleavable protection for the primary amine, making it an ideal intermediate for further chemical modifications.[1]
Table 1: Chemical Identifiers for 5-n-Boc-aminomethyluridine
| Identifier | Value |
| IUPAC Name | tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
| Molecular Formula | C15H23N3O8 |
| Molecular Weight | 373.36 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O)O |
| InChI Key | ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
Table 2: Physicochemical Properties of 5-n-Boc-aminomethyluridine
| Property | Value/Information |
| Physical Form | Solid[1] |
| Melting Point | Specific data not publicly available. |
| Boiling Point | Specific data not publicly available. |
| Solubility | While specific quantitative data is not readily available, modified nucleosides are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and less soluble in water.[2][3] |
| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4] The nucleoside structure itself may be susceptible to degradation under harsh acidic or basic conditions or by enzymatic action.[] |
Core Concepts and Applications
The primary utility of 5-n-Boc-aminomethyluridine lies in its function as a protected precursor to 5-aminomethyluridine. The Boc group can be selectively removed to unmask a primary amine, which can then be used for a variety of chemical transformations.
Caption: Logical relationship of 5-n-Boc-aminomethyluridine's features and applications.
Experimental Protocols
Detailed experimental data for 5-n-Boc-aminomethyluridine is not widely published. Therefore, the following protocols are representative methodologies based on standard procedures for the synthesis and use of Boc-protected compounds and modified nucleosides.
Synthesis of 5-n-Boc-aminomethyluridine (Representative Protocol)
This protocol describes the protection of the primary amine of 5-aminomethyluridine using di-tert-butyl dicarbonate (Boc2O).
Materials:
-
5-aminomethyluridine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-aminomethyluridine (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir at room temperature.
-
Add a solution of Boc2O (1.2-1.5 equivalents) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 5-n-Boc-aminomethyluridine.
Caption: General workflow for the synthesis of 5-n-Boc-aminomethyluridine.
Boc Deprotection of 5-n-Boc-aminomethyluridine (Representative Protocol)
This protocol describes the removal of the Boc group to yield 5-aminomethyluridine, which can then be used in subsequent applications.
Materials:
-
5-n-Boc-aminomethyluridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve 5-n-Boc-aminomethyluridine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting residue is the TFA salt of 5-aminomethyluridine. If the free amine is required, the residue can be dissolved in a minimal amount of water and neutralized with a suitable base (e.g., ammonium hydroxide or a basic ion-exchange resin).
-
Alternatively, the product can be precipitated by the addition of cold diethyl ether to the reaction mixture, collected by filtration or centrifugation, and washed with diethyl ether.
Applications in Oligonucleotide Synthesis and Bioconjugation
Incorporation into Oligonucleotides
5-n-Boc-aminomethyluridine, after conversion to its phosphoramidite derivative, can be incorporated into synthetic oligonucleotides using standard solid-phase synthesis protocols. The Boc-protected amine remains intact throughout the synthesis cycles. The final deprotection of the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide) may also cleave the Boc group, or a separate acid treatment step can be employed if orthogonal protection is desired.[6]
Caption: Workflow for incorporating 5-aminomethyluridine into synthetic oligonucleotides.
Bioconjugation
Following the deprotection of the Boc group, the resulting primary amine on the uridine moiety can be used for various bioconjugation reactions. A common strategy involves the coupling of the amine with N-hydroxysuccinimide (NHS) esters of molecules such as fluorophores, biotin, or drugs.
Caption: General workflow for bioconjugation using 5-aminomethyluridine.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific applications and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
